molecular formula C13H9FN4O3 B2453872 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-87-9

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2453872
CAS RN: 946286-87-9
M. Wt: 288.238
InChI Key: DLJDWSRXYDDVSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions. A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds. The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Scientific Research Applications

Synthesis and Characterization

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a related compound, was identified and thoroughly characterized, indicating the importance of accurate identification and characterization in research chemicals. This study highlights the significance of precise synthesis and analytical characterization in the development of such compounds (McLaughlin et al., 2016).

Anticancer Applications

  • A study on related compounds, including those with a 1,3,4-oxadiazol-2-yl group, revealed moderate to excellent anticancer activity against several cancer cell lines, suggesting potential anticancer applications for similar compounds (Ravinaik et al., 2021).
  • Synthesis of new heterocyclic moieties, including those related to the 4-fluorophenyl group, was evaluated for cytotoxic and antioxidant activities, indicating potential applications in cancer therapy and oxidative stress management (Journals Iosr et al., 2015).

Insecticidal Activities

  • Novel 1,3,4-oxadiazoles with a fluorophenyl group were synthesized and evaluated for insecticidal activities against armyworms, suggesting potential use in pest control (Shi et al., 2000).

Antimicrobial and Antifungal Applications

  • Compounds with a 1,3,4-oxadiazol-2-yl group and fluoro substitutions exhibited notable antimicrobial properties, indicating potential use in developing new antimicrobial agents (Parikh & Joshi, 2014).
  • A study on similar derivatives found moderate antibacterial and antifungal activities, suggesting the compound's potential in treating microbial infections (Naik et al., 2022).

Structural Analysis

  • Detailed structure elucidation of a closely related compound demonstrates the importance of advanced analytical techniques in understanding the molecular structure of such compounds (Girreser et al., 2016).

Antibacterial Activities

  • 1,3,4-Oxadiazole derivatives containing a methylisoxazole moiety were synthesized and evaluated for their antibacterial activities, highlighting potential applications in developing new antibacterial agents (Hui et al., 2002).

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O3/c1-7-6-10(21-18-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJDWSRXYDDVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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